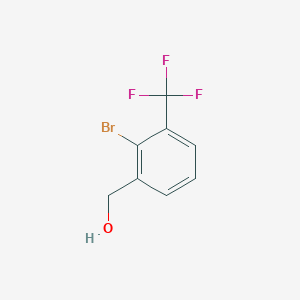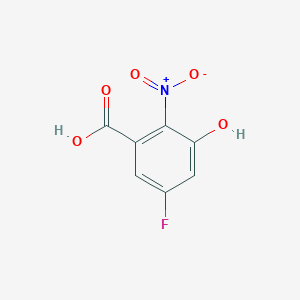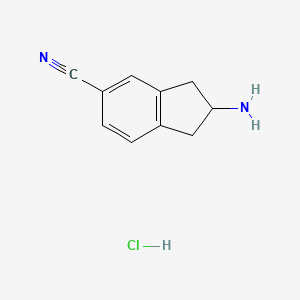
2-アミノ-2,3-ジヒドロ-1H-インデン-5-カルボニトリル塩酸塩
概要
説明
2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a chemical compound with the CAS Number: 934765-77-2 . It has a molecular weight of 194.66 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which are structurally similar to 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride, were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound has been used in the synthesis of new selective discoidin domain receptor 1 (DDR1) inhibitors .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 194.66 .科学的研究の応用
膵臓がん治療のためのDDR1阻害
この化合物は、新しい選択的ディスコイディン ドメイン レセプター 1(DDR1)阻害剤の設計および合成に使用されてきました。 DDR1は、がんの進行に関与するタンパク質キナーゼの一種であり、その阻害は、特に膵臓がんに対する抗がん療法の戦略となり得ます .
標的特異性の向上
研究者は、DDR1を阻害しながらTrks(トロポミオシン受容体キナーゼ)を温存する、この化合物の誘導体を設計することで、標的特異性を向上させることを目指しています。 この特異性は、副作用を軽減し、がん治療の有効性を高めるために不可欠です .
誘導体の合成
2-アミノ-2,3-ジヒドロ-1H-インデン-5-カルボキサミドをベースとした一連の誘導体が合成されました。 これらの誘導体は、薬理学的プロファイルを改善したDDR1阻害剤としての可能性について探求されています .
薬理学的プロファイルの強化
この化合物は、抗がん剤の候補における、効力の向上、毒性の軽減、薬物動態の改善などの薬理学的プロファイルを強化するための基本構造として役立ちます .
分子設計
研究者が特定の特性を持つ分子を作成し、DDR1と所望の方法で相互作用させることを目指す分子設計プロセスに関与しています .
生体内試験
この化合物とその誘導体は、動物モデルにおける抗がん有効性を評価するため、生体内試験にかけられました。これは、臨床試験を検討する前に重要なステップです .
作用機序
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in various cellular functions including cell differentiation, adhesion, migration, and proliferation .
Mode of Action
The compound binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM . This inhibition disrupts the normal signaling of DDR1, leading to changes in cellular functions .
Biochemical Pathways
The compound potently inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition . The epithelial-mesenchymal transition is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is essential for many developmental processes and is also involved in wound healing, tissue regeneration, organ fibrosis, and initiation of metastasis for cancer progression .
Result of Action
The compound dose-dependently suppresses colony formation of pancreatic cancer cells, indicating its potential as an anti-cancer agent . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the tumor microenvironment, which includes factors such as extracellular matrix components and cancer-associated fibroblasts, can impact the compound’s effectiveness . .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
将来の方向性
生化学分析
Biochemical Properties
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of discoidin domain receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound binds to DDR1 with high affinity, inhibiting its kinase activity and downstream signaling pathways . This interaction is crucial for its potential therapeutic effects, especially in cancer treatment.
Cellular Effects
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride has been shown to influence various cellular processes. It inhibits collagen-induced DDR1 signaling, which is essential for epithelial-mesenchymal transition (EMT) and cancer cell metastasis . By suppressing DDR1 activity, the compound reduces colony formation and proliferation of pancreatic cancer cells . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride involves its binding to the kinase domain of DDR1. This binding inhibits DDR1’s kinase activity, preventing the phosphorylation of downstream targets and disrupting signaling pathways involved in cell adhesion and migration . The compound’s ability to inhibit DDR1 activity is attributed to its high binding affinity and specificity for the receptor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride have been observed over time. The compound exhibits stability under normal storage conditions, maintaining its inhibitory activity against DDR1 . Long-term studies have shown that it consistently suppresses DDR1 signaling and reduces cancer cell proliferation, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and reduces tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is involved in metabolic pathways related to DDR1 signaling. It interacts with enzymes and cofactors that regulate DDR1 activity, influencing metabolic flux and metabolite levels . The compound’s ability to modulate these pathways contributes to its therapeutic potential in cancer treatment.
Transport and Distribution
Within cells and tissues, 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its inhibitory effects on DDR1. The compound’s distribution is crucial for its efficacy in targeting cancer cells.
Subcellular Localization
The subcellular localization of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is primarily within the cytoplasm, where it interacts with DDR1 . The compound’s activity is influenced by its localization, as it needs to be in proximity to DDR1 to effectively inhibit its activity. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
特性
IUPAC Name |
2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAEZUJWDSWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934765-77-2 | |
| Record name | 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

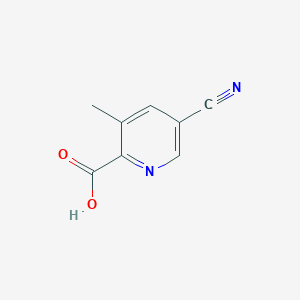
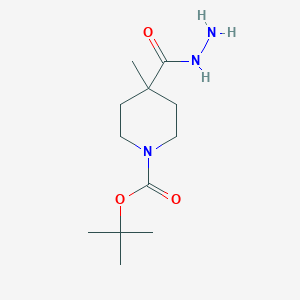
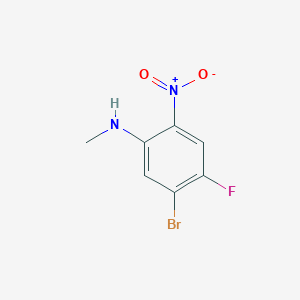
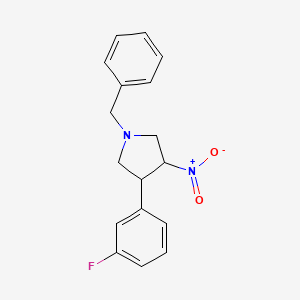
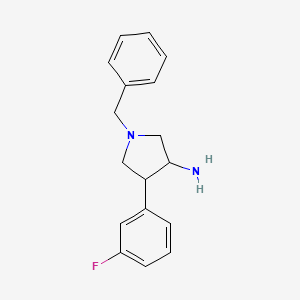
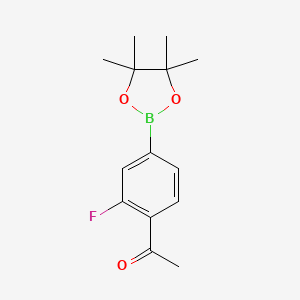


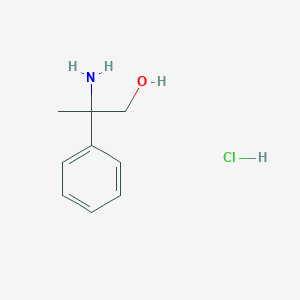
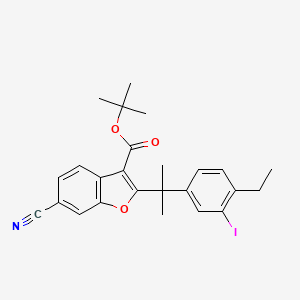
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
